molecular formula C20H22ClN3O2 B4918530 [1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol

[1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol

Cat. No.: B4918530
M. Wt: 371.9 g/mol
InChI Key: WDHCJGKGUCXMLS-UHFFFAOYSA-N
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Description

[1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol is a complex organic compound that features a benzoxadiazole moiety, a chlorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized through the cyclization of appropriate nitroaniline derivatives with nitrous acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate alkylating agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Final Coupling: The final step involves coupling the benzoxadiazole moiety, chlorophenyl group, and piperidine ring through a series of nucleophilic substitution and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits strong fluorescence properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole Derivatives: These compounds share a similar core structure but differ in the heteroatoms present in the ring.

    2,1,3-Benzoxadiazole Derivatives: These compounds have variations in the substituents attached to the benzoxadiazole ring.

Uniqueness

The uniqueness of [1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the chlorophenyl group and piperidine ring enhances its reactivity and potential for interaction with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-6-2-1-4-15(17)12-20(14-25)8-10-24(11-9-20)13-16-5-3-7-18-19(16)23-26-22-18/h1-7,25H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHCJGKGUCXMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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